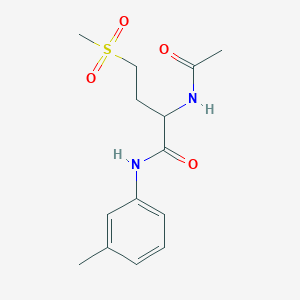

2-acetamido-4-(methylsulfonyl)-N-(m-tolyl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2-acetamido-4-(methylsulfonyl)-N-(m-tolyl)butanamide is a derivative of acetamide with substitutions that include a methylsulfonyl group and an m-tolyl group. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer some of the properties and behaviors of 2-acetamido-4-(methylsulfonyl)-N-(m-tolyl)butanamide.

Synthesis Analysis

The synthesis of related compounds, such as substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides, involves starting materials like 2-amino-nitrophenols and chlorophenols, which are then reacted with a ((4-methylbenzenesulfonyl)amino)acetyl chloride derivative . This suggests that the synthesis of 2-acetamido-4-(methylsulfonyl)-N-(m-tolyl)butanamide could involve similar sulfonyl chloride derivatives and appropriate amine and acid components to introduce the acetamido and m-tolyl groups.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-acetamido-4-(methylsulfonyl)-N-(m-tolyl)butanamide has been determined by X-ray crystallography . These structures are characterized by the presence of intra- and intermolecular hydrogen bonds. Although the exact structure of 2-acetamido-4-(methylsulfonyl)-N-(m-tolyl)butanamide is not provided, it is likely to exhibit similar hydrogen bonding patterns due to the presence of amide and sulfonyl functional groups.

Chemical Reactions Analysis

The related compounds synthesized in the first paper are likely to undergo chemical reactions typical of amides and sulfonyl groups. For instance, the amide group could be involved in hydrolysis reactions under acidic or basic conditions, while the sulfonyl group could participate in substitution reactions. The N-tert-butylsulfonyl imino ester mentioned in the second paper is used in allylation reactions, indicating that sulfonyl imino esters can act as intermediates in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-acetamido-4-(methylsulfonyl)-N-(m-tolyl)butanamide can be inferred from the properties of similar compounds. The substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides are characterized by FAB mass spectrometry, IR, and NMR spectroscopy . These techniques provide information on the mass, functional groups, and molecular environment of the atoms within the molecule. The variable temperature NMR experiments indicate that the hydrogen bonding can be affected by temperature changes . The electronic behavior of these compounds has been studied using NBO analysis, which could also be applicable to 2-acetamido-4-(methylsulfonyl)-N-(m-tolyl)butanamide to understand its electronic properties.

Aplicaciones Científicas De Investigación

Nucleophilic Replacement Reactions

Research by Hill and Hough (1968) discusses the transformation of 2-amino-2-deoxy-D-glucose into derivatives of 2-amino-2-deoxy-D-galactose and 2-amino-2,4,6-trideoxy-D-xylo-hexose through nucleophilic replacement reactions of sulphonates. This study illustrates the synthetic versatility of sulfonyl and acetamido functional groups in carbohydrate chemistry, potentially relevant for the synthesis or modification of similar compounds like 2-acetamido-4-(methylsulfonyl)-N-(m-tolyl)butanamide (Hill & Hough, 1968).

TRPV1 Antagonists

Tran et al. (2015) explored α-substituted acetamide derivatives, including compounds with α-m-tolyl substituents, for their potential as TRPV1 antagonists. This study demonstrates the biological relevance of acetamide derivatives in modulating receptor activity, suggesting a possible area of research application for compounds with structural similarities to 2-acetamido-4-(methylsulfonyl)-N-(m-tolyl)butanamide (Tran et al., 2015).

Desalination Membrane Synthesis

Padaki et al. (2013) conducted a synthesis and desalination study of composite nanofiltration membranes incorporating Poly[(4-aminophenyl)sulfonyl]butanediamide (PASB) and its methylated counterpart with Polysulfone. The research showcases the application of sulfonyl-containing polymers in water treatment technologies, indicating potential environmental applications for related sulfonyl and acetamido compounds (Padaki et al., 2013).

Molecular Imprinting for Impurity Removal

Szekely et al. (2012) described the use of molecularly imprinted polymers (MIPs) for the selective removal of genotoxic impurities like acetamide and arylsulfonates from pharmaceuticals. This highlights the importance of sulfonyl and acetamide functionalities in designing specific interactions for purification processes, potentially applicable to the purification or analysis of compounds like "2-acetamido-4-(methylsulfonyl)-N-(m-tolyl)butanamide" (Szekely et al., 2012).

Propiedades

IUPAC Name |

2-acetamido-N-(3-methylphenyl)-4-methylsulfonylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4S/c1-10-5-4-6-12(9-10)16-14(18)13(15-11(2)17)7-8-21(3,19)20/h4-6,9,13H,7-8H2,1-3H3,(H,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZPAYVFPBIHWBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(CCS(=O)(=O)C)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-acetamido-4-(methylsulfonyl)-N-(m-tolyl)butanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-fluorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3017204.png)

![2-Pyridin-3-yl-1-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B3017212.png)

![Ethyl 3-[(2-aminophenyl)amino]-2-cyanoprop-2-enoate](/img/structure/B3017214.png)

![3-(4-Chlorophenyl)sulfonyl-1-[(2,5-dimethylphenyl)methyl]-6-methoxyquinolin-4-one](/img/structure/B3017216.png)

![(E)-N-[2-(5-Ethyl-1,3-thiazol-2-YL)ethyl]-2-phenylethenesulfonamide](/img/structure/B3017217.png)

![2-Chloro-N-[1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]pyridine-3-carboxamide](/img/structure/B3017220.png)